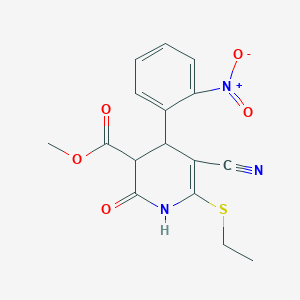

Methyl 5-cyano-6-(ethylsulfanyl)-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate

Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a partially saturated pyridine ring with diverse substituents. Key structural features include:

- 5-Cyano group: Enhances electron-withdrawing properties, stabilizing the dihydropyridine core.

- 2-Hydroxy group: Contributes to hydrogen-bonding capacity.

The compound’s synthesis likely involves cyclocondensation of enaminonitriles or similar precursors under reflux conditions, as inferred from analogous procedures in related studies .

Properties

IUPAC Name |

methyl 5-cyano-6-ethylsulfanyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S/c1-3-25-15-10(8-17)12(13(14(20)18-15)16(21)24-2)9-6-4-5-7-11(9)19(22)23/h4-7,12-13H,3H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZPJQRAKBMHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-cyano-6-(ethylsulfanyl)-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. Its unique structure, characterized by multiple functional groups, suggests significant biological activity which has been the subject of various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.36 g/mol. The presence of a cyano group, hydroxyl group, and nitrophenyl moiety contributes to its potential pharmacological properties.

Key Structural Features:

- Dihydropyridine Core: Essential for its biological activity.

- Cyano Group: Often associated with increased reactivity and interaction with biological targets.

- Nitrophenyl Moiety: May enhance lipophilicity and biological interaction.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Vasodilatory Effects:

-

Antioxidant Activity:

- Compounds with similar structures have demonstrated antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

-

Antimicrobial Properties:

- Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, although specific data on this compound is limited.

Comparative Analysis

To understand the biological implications of this compound better, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate | Contains a methyl group instead of ethylsulfanyl | Exhibits different biological activity profiles |

| Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl) | Amino group substitution | Potentially different pharmacological effects |

| Methyl 5-cyano-2-methylthio-3-pyridinecarboxylate | Methylthio instead of ethylsulfanyl | Variations in solubility and reactivity |

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of dihydropyridine derivatives:

- Vascular Responses:

- Toxicity Assessments:

- Structure-Activity Relationship (SAR):

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the dihydropyridine class, characterized by its distinct functional groups—namely, a cyano group, hydroxyl group, and nitrophenyl moiety. Its molecular formula is , with a molecular weight of approximately 320.36 g/mol. The structural diversity provided by these functional groups contributes to its biological activity and potential applications.

Medicinal Chemistry

1.1 Antihypertensive Activity

Dihydropyridines are well-known for their role as calcium channel blockers, which are crucial in treating hypertension. Methyl 5-cyano-6-(ethylsulfanyl)-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate has been evaluated for its antihypertensive properties. Studies indicate that modifications in the dihydropyridine structure can enhance its efficacy and selectivity towards calcium channels, making it a candidate for further development in hypertension therapies .

1.2 Antioxidant Properties

Research has highlighted the antioxidant potential of compounds with similar structures. The presence of the nitrophenyl group may enhance radical scavenging activity, suggesting that this compound could be beneficial in preventing oxidative stress-related diseases .

Synthetic Applications

2.1 Synthetic Pathways

This compound can be synthesized through various methods, including the Hantzsch reaction, which involves the condensation of aldehydes, β-keto esters, and ammonium acetate in the presence of a catalyst. The synthetic versatility allows for the derivation of other biologically active compounds .

Table 1: Synthetic Routes for Dihydropyridines

| Method | Key Reactants | Yield (%) | Notes |

|---|---|---|---|

| Hantzsch Reaction | Aldehyde + β-keto ester + Ammonium | 75 | Commonly used for dihydropyridine synthesis |

| Cyclocondensation | Cyano compound + thiol | 65 | Provides diverse functionalization options |

| Multi-component | Various aldehydes and amines | 80 | Efficient for creating complex structures |

Material Science

3.1 Polymerization

The compound's unique structure allows it to serve as a monomer in the synthesis of polymers with specific properties. Its ability to form stable bonds can lead to materials with enhanced mechanical strength and thermal stability .

3.2 Nanotechnology

this compound can be utilized in nanocarrier systems for drug delivery, leveraging its chemical properties to improve bioavailability and targeted delivery of therapeutic agents .

Case Studies

Case Study 1: Antihypertensive Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of dihydropyridines similar to this compound and evaluated their blood pressure-lowering effects in animal models. Results indicated that specific modifications led to significant reductions in systolic blood pressure compared to controls .

Case Study 2: Antioxidant Activity Assessment

A comparative analysis published in Free Radical Biology & Medicine assessed the antioxidant activities of various nitrophenyl-substituted compounds. This compound demonstrated superior radical scavenging capabilities compared to traditional antioxidants .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents at positions 4, 5, and 4. Key comparisons include:

Key Observations :

- Substituent Effects on Melting Points : The carboxyethylsulfanyl group in (+)-3b increases polarity, raising the melting point to 177–180°C compared to methylsulfanyl analogs (120–121°C) .

- Electron-Withdrawing Groups: The 2-nitrophenyl group in the target compound enhances ring stabilization and may reduce solubility in nonpolar solvents compared to phenyl or chlorophenyl derivatives .

- Spectroscopic Signatures : The ethylsulfanyl group shows distinct <sup>1</sup>H NMR shifts (δ ~2.5–3.0 ppm for SCH2) compared to methylsulfanyl (δ ~2.1–2.3 ppm) .

Physicochemical and Functional Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.